Brasofensine sulfate
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Overview
Description
Preparation Methods
The synthesis of brasofensine sulfate involves several steps:
Grignard Reaction: The reaction of this ester with 3,4-dichlorophenylmagnesium bromide in ether yields a mixture of esters.
Isomerization: The mixture is treated with sodium methoxide in refluxing methanol to isomerize the esters.
Oxidation: This alcohol is oxidized with oxalyl chloride in dichloromethane to afford the aldehyde.
Formation of Oxime: Finally, the aldehyde is treated with methoxyammonium chloride and sodium carbonate in methanol to give brasofensine.
Chemical Reactions Analysis
Brasofensine sulfate undergoes several types of chemical reactions:
Scientific Research Applications
Brasofensine sulfate has been primarily researched for its potential in treating neurological disorders such as Parkinson’s and Alzheimer’s diseases . It has shown effectiveness in stimulating locomotor activity and reversing akinesia in animal models of Parkinson’s disease . Additionally, it has been studied for its pharmacokinetics, metabolism, and bioavailability in various species, including humans .
Mechanism of Action
Brasofensine sulfate exerts its effects by inhibiting the synaptic dopamine transporter . When dopamine is released into the synaptic cleft, this compound prevents it from re-entering the source nerve cell, thereby allowing a longer period of synaptic activity . This mechanism is particularly beneficial in conditions where dopamine levels are reduced, such as Parkinson’s disease .
Comparison with Similar Compounds
Brasofensine sulfate belongs to the class of phenyltropane compounds, which are known for their dopamine reuptake inhibition properties . Similar compounds include:
Cocaine: Another phenyltropane that inhibits dopamine reuptake but has a higher potential for abuse and addiction.
Methylphenidate: Used in the treatment of attention deficit hyperactivity disorder, it also inhibits dopamine reuptake but has a different pharmacokinetic profile.
Bupropion: An antidepressant that inhibits dopamine and norepinephrine reuptake, but with a different chemical structure and mechanism of action compared to this compound.
This compound is unique in its specific application for neurological disorders and its detailed pharmacokinetic profile .
Properties
CAS No. |
171655-92-8 |
---|---|
Molecular Formula |
C16H22Cl2N2O5S |
Molecular Weight |
425.3 g/mol |
IUPAC Name |
(E)-1-[(1R,2R,3S,5R)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine;sulfuric acid |
InChI |
InChI=1S/C16H20Cl2N2O.H2O4S/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10;1-5(2,3)4/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3;(H2,1,2,3,4)/b19-9+;/t11-,12-,13-,16-;/m1./s1 |
InChI Key |
MOYPZNPGNIZILM-RCPZNQFSSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N/OC.OS(=O)(=O)O |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Brasofensine sulfate; BMS 204756; BMS-204756; NS 2214; NS2214; NS-2214 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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